BU-Lad

Description

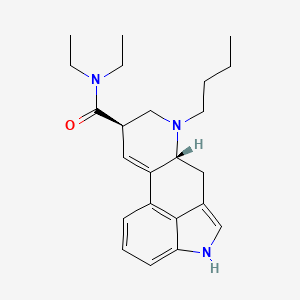

Structure

2D Structure

3D Structure

Properties

CAS No. |

96930-87-9 |

|---|---|

Molecular Formula |

C23H31N3O |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(6aR,9R)-7-butyl-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C23H31N3O/c1-4-7-11-26-15-17(23(27)25(5-2)6-3)12-19-18-9-8-10-20-22(18)16(14-24-20)13-21(19)26/h8-10,12,14,17,21,24H,4-7,11,13,15H2,1-3H3/t17-,21-/m1/s1 |

InChI Key |

VTVHSIXDKKKTMT-DYESRHJHSA-N |

Isomeric SMILES |

CCCCN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |

Canonical SMILES |

CCCCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to BU-LAD (6-butyl-6-nor-lysergic acid diethylamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BU-LAD, a lesser-known analog of lysergic acid diethylamide (LSD). This document details its chemical identity, pharmacological properties, and the experimental methodologies used in its characterization.

Chemical Identity

The full chemical name for this compound is 6-butyl-6-nor-lysergic acid diethylamide .[1][2][3] Its systematic IUPAC name is (6aR,9R)-7-butyl-N,N-diethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide .[1]

Pharmacological Data

This compound is a psychedelic drug that is structurally related to LSD.[1][2] Pharmacological studies, primarily from the 1980s, have characterized its potency and effects relative to LSD. The available quantitative data is summarized below.

| Parameter | Value | Species | Method | Reference |

| Full Chemical Name | 6-butyl-6-nor-lysergic acid diethylamide | N/A | Nomenclature | [1][2][3] |

| IUPAC Name | (6aR,9R)-7-butyl-N,N-diethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide | N/A | Nomenclature | [1] |

| Molecular Formula | C23H31N3O | N/A | [1] | |

| Molar Mass | 365.521 g·mol−1 | N/A | [1] | |

| Psychoactive Dose (Human) | ~500 µg (oral) producing mild effects | Human | Anecdotal Report (Shulgin) | [1][2] |

| In Vivo Potency (LSD-like discriminative stimulus) | ~1 order of magnitude less potent than LSD | Rat | Drug Discrimination Assay | [4] |

| ED50 (LSD Discrimination) | > 3.710 µmol/kg (did not produce full substitution) | Rat | Drug Discrimination Assay | [1] |

| 5-HT1 Receptor Affinity | Lower affinity than shorter N-alkyl chain analogs | Rat | Radioligand Binding Assay | |

| 5-HT2 Receptor Affinity | Nanomolar affinity | Rat | Radioligand Binding Assay |

Experimental Protocols

The following sections detail the methodologies for the synthesis and key pharmacological evaluation of this compound.

1. Synthesis of 6-butyl-6-nor-lysergic acid diethylamide (this compound)

The synthesis of this compound and other N(6)-alkyl nor-LSD derivatives was described by Hoffman and Nichols in 1985.[1][4] The process is a three-step sequence starting from d-lysergic acid diethylamide (LSD).

-

Step 1: Von Braun Degradation (N-Demethylation)

-

Objective: To remove the N(6)-methyl group from LSD to yield N(6)-cyano-nor-LSD.

-

Procedure: LSD is dissolved in chloroform and diluted with carbon tetrachloride. This solution is added to a refluxing solution of cyanogen bromide (BrCN) in carbon tetrachloride under a nitrogen atmosphere. The reaction mixture is refluxed for several hours. After the reaction is complete, the solvent is removed, and the residue is purified by chromatography (e.g., over neutral alumina) to yield the N(6)-cyano compound.

-

-

Step 2: Reduction of the Cyanamide

-

Objective: To reduce the N(6)-cyano group to a secondary amine, yielding nor-LSD.

-

Procedure: The N(6)-cyano-nor-LSD is subjected to reduction using zinc dust and acetic acid. This step removes the cyano group and results in the formation of nor-lysergic acid N,N-diethylamide (nor-LSD).

-

-

Step 3: N-Alkylation

-

Objective: To introduce the n-butyl group at the N(6) position.

-

Procedure: The secondary amine, nor-LSD, is treated with an appropriate alkylating agent, such as 1-iodobutane or 1-bromobutane. The reaction is carried out in a solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K2CO3). The resulting product, this compound, is then purified from the reaction mixture, often using techniques like centrifugal preparative layer chromatography to separate diastereomers if formed.

-

2. LSD-like Discriminative Stimulus Properties Assay

This in vivo assay is used to determine if a novel compound produces subjective effects similar to a known drug of abuse, in this case, LSD.[4]

-

Subjects: Male rats are used as the experimental subjects.

-

Apparatus: A standard two-lever operant conditioning chamber. Food pellets (or another reinforcer) are delivered for correct lever presses.

-

Training Phase:

-

Rats are trained to press levers to receive a food reward.

-

A discrimination training regimen is initiated. Before each session, rats are administered either d-LSD tartrate (training dose, e.g., 185.5 nmol/kg, intraperitoneally) or saline.

-

Following an LSD injection, only presses on the "drug-correct" lever are reinforced.

-

Following a saline injection, only presses on the "saline-correct" lever are reinforced.

-

Training continues until the rats reliably press the correct lever based on the injection they received (e.g., >85% correct responses).

-

-

Testing Phase:

-

Once trained, various doses of the test compound (e.g., this compound) are administered to the rats.

-

The percentage of responses on the "drug-correct" lever is measured during a test session where no reinforcement is given.

-

"Full substitution" occurs if the test drug elicits a high percentage of responding on the LSD-correct lever (typically >80%).

-

A dose-response curve is generated to determine the ED50 value, which is the dose that produces 50% responding on the LSD-correct lever.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key processes related to this compound.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2’S,4’S)-lysergic acid 2,4-dimethylazetidide (LSZ) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Proposed Synthetic Route for (6aR,9R)-N,N-diethyl-7-butyl-4,6,6a,7,8,9-hexahydroindolo-[4,3-fg]quinoline-9-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for (6aR,9R)-N,N-diethyl-7-butyl-4,6,6a,7,8,9-hexahydroindolo-[4,3-fg]quinoline-9-carboxamide, a derivative of lysergic acid diethylamide (LSD). Due to the absence of a published, direct synthesis for this specific N-butyl analog, this document provides a comprehensive, step-by-step methodology based on established organic chemistry principles and analogous transformations reported in the scientific literature. The proposed synthesis commences with the well-documented total synthesis of (±)-lysergic acid, followed by its conversion to (6aR,9R)-N,N-diethyl-4,6,6a,7,8,9-hexahydroindolo-[4,3-fg]quinoline-9-carboxamide (nor-LSD), the N-desmethyl precursor. The final step involves the selective N-alkylation of the indole nitrogen with a butyl group. This guide includes detailed, representative experimental protocols, tabulated quantitative data from analogous reactions, and a visual workflow to aid in the conceptualization and potential execution of this synthesis.

Introduction

This document aims to bridge this gap by proposing a logical and feasible synthetic strategy. The proposed route is divided into three main stages:

-

Stage 1: Synthesis of (±)-Lysergic Acid. Leveraging established total synthesis methodologies.

-

Stage 2: Amidation to form (6aR,9R)-N,N-diethyl-4,6,6a,7,8,9-hexahydroindolo-[4,3-fg]quinoline-9-carboxamide (nor-LSD). A standard conversion of the carboxylic acid to the diethylamide.

-

Stage 3: N-Butylation of the Indole Nitrogen. The final step to introduce the butyl group onto the ergoline core.

Each stage will be detailed with a representative experimental protocol, drawing from analogous and well-established chemical transformations.

Proposed Synthetic Pathway

The overall proposed synthetic pathway is depicted in the following workflow diagram.

The Enigmatic Pharmacology of BU-LAD: A Technical Guide to its Serotonin Receptor Interactions

For Immediate Release

An In-depth Analysis of BU-LAD's Mechanism of Action at Serotonergic Receptors for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the mechanism of action of this compound (6-butyl-6-nor-lysergic acid diethylamide), a potent analog of lysergic acid diethylamide (LSD), with a specific focus on its interactions with serotonin receptors. This document collates available quantitative pharmacological data, details relevant experimental methodologies, and visualizes key concepts to serve as a critical resource for the scientific community.

Introduction

This compound, a semisynthetic psychedelic substance, is a member of the lysergamide chemical class. First described by David E. Nichols and colleagues in the 1980s, it is structurally characterized by the substitution of a butyl group for the methyl group at the N6 position of the nor-LSD ergoline scaffold.[1] Like LSD, the psychoactive effects of this compound are primarily attributed to its interaction with the serotonin (5-hydroxytryptamine, 5-HT) system, particularly the 5-HT2A receptor. Understanding the nuanced pharmacology of this compound at various serotonin receptor subtypes is crucial for elucidating its unique effects and potential therapeutic applications.

Quantitative Pharmacological Data

The interaction of this compound with serotonin receptors has been characterized through in vitro binding assays and in vivo functional studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Serotonin Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| 5-HT₁ | [³H]5-HT | Rat Frontal Cortex | 1083 | [2] |

| 5-HT₂ | [³H]ketanserin | Rat Frontal Cortex | 230 | [2] |

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vivo Functional Potency of this compound

| Assay | Animal Model | Training Drug | ED₅₀ (nmol/kg) | Potency Ratio (LSD = 1.0) | Reference |

| Drug Discrimination | Rat | LSD (185.5 nmol/kg) | 465 | 0.4 | [3][4] |

ED₅₀ (median effective dose) is the dose of a drug that produces a specific effect in 50% of the population. In this context, it refers to the dose required to produce full substitution for the LSD discriminative stimulus.

Mechanism of Action at Serotonin Receptors

The primary mechanism of action for this compound, like other classic psychedelics, is believed to be agonism or partial agonism at the 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, leading to downstream cellular effects.

While the 5-HT2A receptor is the primary target, the binding of this compound to other serotonin receptor subtypes, such as 5-HT1A and other 5-HT2 subtypes, likely contributes to its overall pharmacological profile. The interplay between these receptor interactions is a key area of ongoing research.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's pharmacology.

Radioligand Competition Binding Assay

Objective: To determine the in vitro binding affinity (Kᵢ) of this compound for serotonin receptors.

Materials:

-

Test Compound: this compound

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT₂ receptors, [³H]5-HT for 5-HT₁ receptors).

-

Tissue Preparation: Homogenates of rat frontal cortex, a brain region with a high density of serotonin receptors.

-

Assay Buffer: Typically a Tris-based buffer at physiological pH.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., serotonin) to determine non-specific binding.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To quantify radioactivity.

Procedure:

-

A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the tissue homogenate.

-

The incubation is carried out until equilibrium is reached.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Drug Discrimination Assay

Objective: To assess the in vivo functional similarity of this compound to a known psychedelic, such as LSD.

Materials:

-

Test Animals: Typically rats.

-

Training Drug: d-LSD tartrate.

-

Test Compound: this compound.

-

Operant Conditioning Chambers: Equipped with two levers.

Procedure:

-

Rats are trained to discriminate between an injection of the training drug (LSD) and a saline injection.

-

Pressing one lever after a drug injection is reinforced with a reward (e.g., a food pellet), while pressing the other lever after a saline injection is reinforced.

-

Once the animals have learned to reliably press the correct lever based on the injection they received, test sessions are conducted.

-

During test sessions, various doses of the test compound (this compound) are administered, and the percentage of responses on the drug-appropriate lever is recorded.

-

The ED₅₀ value is determined as the dose of the test compound that results in responding on the drug-appropriate lever in 50% of the trials.

In Vitro Functional Assay: Calcium Mobilization

Objective: To measure the functional activity (e.g., potency as an agonist) of this compound at Gq-coupled serotonin receptors like 5-HT2A.

Materials:

-

Cell Line: A cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.

-

Test Compound: this compound.

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

-

Assay Buffer: A physiological salt solution.

-

Fluorescence Plate Reader: Capable of kinetic readings.

Procedure:

-

Cells are plated in a multi-well plate and incubated.

-

The cells are loaded with a calcium-sensitive fluorescent dye.

-

The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is established.

-

The test compound (this compound) at various concentrations is added to the wells.

-

The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured over time.

-

The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is calculated to determine its potency.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental methods used to study it.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of BU-Lad and Related Lysergamides

Disclaimer: The compound "BU-Lad," also known as 6-butyl-6-nor-lysergic acid diethylamide, is a lesser-studied analogue of lysergic acid diethylamide (LSD).[1][2][3] Publicly available quantitative data on its specific pharmacokinetic and pharmacodynamic profile is scarce. This guide synthesizes available information on this compound, its close structural analogues like 1B-LSD (1-butanoyl-LSD), and the parent compound LSD to provide a comprehensive overview for research and drug development professionals. The information on related compounds serves as a predictive framework for understanding this compound.

Introduction

This compound, or 6-butyl-6-nor-LSD, is a psychedelic lysergamide first synthesized and described by Alexander Shulgin.[1][2][3] It is structurally an analogue of LSD, featuring a butyl group substitution at the N6 position of the nor-LSD core.[1][2][3] Anecdotal reports suggest it is significantly less potent than LSD, with a 500 microgram dose eliciting only mild effects.[1][2][3]

Another related compound, 1B-LSD, is an acylated derivative of LSD that has been sold as a designer drug.[4] It is considered a prodrug to LSD, meaning it is metabolized into LSD in the body.[5][6] Due to the limited data on this compound, this guide will draw heavily on data from LSD and its prodrugs like 1B-LSD to infer potential properties.

Pharmacodynamics

The primary psychedelic effects of lysergamides are mediated by their interaction with serotonin receptors, particularly the 5-HT₂A receptor.[7][8][9]

Receptor Binding and Functional Activity

Lysergamides are known to interact with a wide range of monoamine receptors. The psychedelic activity, however, is most strongly correlated with agonist activity at the 5-HT₂A receptor.[8][10] N-acyl derivatives like 1B-LSD generally show reduced affinity for these receptors compared to LSD itself, which supports the hypothesis that they function as prodrugs.[6]

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of LSD and Related Compounds

| Receptor | LSD | Notes |

|---|---|---|

| 5-HT₂A | ~1-3 nM | Primary target for psychedelic effects.[10] High affinity. |

| 5-HT₁A | ~1-10 nM | High affinity; may modulate 5-HT₂A effects.[10][11] |

| 5-HT₂C | ~1-5 nM | High affinity; role in psychedelic effects is being explored.[10] |

| 5-HT₂B | Variable | Agonism at this receptor is linked to potential cardiac valvulopathy risk with long-term use.[12] |

| Dopamine D₂ | ~1-20 nM | High affinity; may contribute to psychosis-like effects at higher doses.[12] |

| Adrenergic α₁A | ~10-50 nM | Moderate affinity. |

| 1B-LSD | Lower than LSD | 1-acyl substitution reduces affinity by one to two orders of magnitude.[6] |

| This compound | Unknown | Expected to have affinity for 5-HT receptors, but quantitative data is not available. |

Note: Kᵢ values are compiled from various sources and represent approximate ranges.

Signaling Pathways

Activation of the 5-HT₂A receptor, a G protein-coupled receptor (GPCR), initiates several intracellular signaling cascades. The canonical pathway involves coupling to Gq/G₁₁ proteins.[7][8]

-

Gq/G₁₁ Pathway: Agonist binding to the 5-HT₂A receptor activates Phospholipase C (PLC).[7][13]

-

PLC Activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).[7]

-

Downstream Effects: IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[7][14] This cascade is central to the psychedelic effects.

Recent research indicates that psychedelic potential is more closely linked to the Gq signaling pathway than to the β-arrestin2 pathway.[15]

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not available. The profile of LSD and its prodrug 1B-LSD are presented as the best available models. Prodrugs like 1B-LSD are rapidly metabolized to LSD in vivo.[6]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Table 2: Summary of Pharmacokinetic Parameters for Oral LSD

| Parameter | Value (mean ± SD) | Unit | Notes |

|---|---|---|---|

| Tₘₐₓ (Time to Peak) | 1.1 - 1.5 | hours | Time to reach maximum plasma concentration.[16][17][18] |

| Cₘₐₓ (Peak Concentration) | 1.3 (100 µg dose) | ng/mL | Dose-proportional increase in peak concentration.[17][18] |

| 3.1 (200 µg dose) | ng/mL | ||

| t₁/₂ (Half-life) | 2.6 - 3.6 | hours | Elimination half-life can vary, with some studies showing a slower terminal phase.[17][19][20] |

| Metabolism | Hepatic | - | Primarily metabolized by Cytochrome P450 (CYP) enzymes.[12] |

| Primary Metabolite | 2-oxo-3-hydroxy-LSD (O-H-LSD) | - | The main metabolite found in urine.[12][19] |

| Excretion | Renal | - | ~1% excreted as unchanged LSD, ~13% as O-H-LSD in urine within 24 hours.[19] |

| Bioavailability | ~70-80% | % | Estimated oral bioavailability.[12] |

For 1B-LSD , it is expected to undergo hydrolysis (deacylation) to form LSD. This conversion is a critical step for its psychoactive effects. The butanoyl group is cleaved, likely by esterase enzymes in the blood and liver, releasing active LSD.

Experimental Protocols

Standard methodologies are employed to characterize the pharmacokinetic and pharmacodynamic properties of novel psychedelic compounds.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Kᵢ) and functional activity (EC₅₀, Eₘₐₓ) of the compound at various neurotransmitter receptors.

Methodology: Radioligand Binding Assay

-

Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) expressing the target receptor (e.g., human 5-HT₂A).

-

Competition Binding: A constant concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Methodology: Calcium (Ca²⁺) Mobilization Assay (Functional)

-

Cell Culture: Cells expressing the Gq-coupled receptor of interest (e.g., 5-HT₂A) are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Application: The cells are exposed to various concentrations of the test compound.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by detecting changes in the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or similar instrument.

-

Data Analysis: Dose-response curves are generated to calculate the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect relative to a reference agonist).

In Vivo Behavioral Assays (Animal Models)

Objective: To assess the psychoactive potential and potency of the compound in a living organism. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and psychedelic potential.[21]

Methodology: Head-Twitch Response (HTR) in Mice

-

Animals: C57BL/6J mice are commonly used.[21]

-

Acclimation: Animals are acclimated to the testing environment to reduce stress-induced behavioral artifacts.

-

Drug Administration: The test compound (e.g., 1B-LSD) is administered, typically via intraperitoneal (IP) injection, at various doses. A vehicle control group is also included.

-

Observation: Following administration, mice are placed in individual observation chambers. The number of head twitches (rapid, rotational head movements) is counted for a specified period (e.g., 30-60 minutes).

-

Data Analysis: A dose-response curve is constructed by plotting the mean number of head twitches against the drug dose. The ED₅₀ (dose that produces 50% of the maximal response) is calculated to determine the compound's potency. Studies show 1B-LSD induces HTR with about 14% of the potency of LSD.[21]

Drug Discovery and Development Workflow

The development of a novel psychedelic compound follows a structured pipeline from initial discovery to clinical trials.[22][23]

Conclusion

While specific quantitative data for this compound remains limited, its structural similarity to LSD and other lysergamides provides a strong basis for predicting its pharmacological profile. It is expected to act as a 5-HT₂A receptor agonist, though with significantly lower potency than LSD. The pharmacokinetics are likely to resemble other lysergamides, involving hepatic metabolism and renal excretion. Prodrugs like 1B-LSD demonstrate that N1-acylation is a viable strategy for modifying the pharmacokinetic profile while retaining in vivo activity through conversion to the parent compound. Further research employing the standardized protocols outlined in this guide is necessary to fully elucidate the unique pharmacokinetic and pharmacodynamic properties of this compound and determine its potential as a research tool or therapeutic agent.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 1B-LSD - Wikipedia [en.wikipedia.org]

- 5. psychonautwiki.org [psychonautwiki.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]

- 10. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. heffter.org [heffter.org]

- 12. LSD - Wikipedia [en.wikipedia.org]

- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 5-HT2A_receptor [bionity.com]

- 15. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]

- 16. Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide Microdoses in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Return of the lysergamides. Part V: Analytical and behavioural characterization of 1-butanoyl-d-lysergic acid diethylamide (1B-LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. psychedelicalpha.com [psychedelicalpha.com]

- 23. Experimental strategies to discover and develop the next generation of psychedelics and entactogens as medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Receptor Binding Profile and Affinity of BU-Lad

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the receptor binding profile and affinity of BU-Lad (6-butyl-6-nor-lysergic acid diethylamide), a psychedelic compound and structural analog of lysergic acid diethylamide (LSD). Due to the limited availability of direct in-vitro binding data for this compound in the public domain, this document leverages data from the seminal in-vivo animal studies and the extensive pharmacological data of its close structural analog, LSD, to build a robust profile. This guide details the presumed receptor targets, summarizes quantitative affinity data in comparative tables, outlines detailed experimental protocols for receptor binding and functional analysis, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound

This compound, or 6-butyl-6-nor-lysergic acid diethylamide, is a semisynthetic ergoline derivative belonging to the lysergamide family. It is a structural analog of the well-known psychedelic, LSD, differing by the substitution of a butyl group for the methyl group at the N6 position of the nor-LSD core structure.

First synthesized and characterized by Hoffman and Nichols in 1985, this compound was evaluated for its LSD-like discriminative stimulus properties in animal models. These initial studies established its activity as a psychedelic agent, though with a reported potency lower than that of LSD. Like other classical psychedelics, its mechanism of action is presumed to be primarily mediated by agonist activity at serotonin receptors, with the 5-HT₂A receptor playing a critical role. Understanding its full receptor binding profile and affinity is essential for elucidating its pharmacological effects and therapeutic potential.

Receptor Binding Profile and Affinity

Direct, quantitative in-vitro binding data for this compound is not widely available in the peer-reviewed literature. However, the foundational 1985 study by Hoffman and Nichols provides a crucial in-vivo comparison to LSD, which serves as a benchmark for its potency.

Quantitative Data for this compound

The only quantitative data available from the original research is a measure of in-vivo functional potency (ED₅₀) in rats trained to discriminate LSD from saline. This data indicates the dose required to produce a specific behavioral effect.

Table 1: In-Vivo Potency of this compound

| Compound | Potency (ED₅₀) vs. LSD | Source |

|---|

| this compound | ~10-fold less potent |[1] |

This value represents in-vivo functional potency and not in-vitro binding affinity (Kᵢ). It suggests that this compound's affinity for its primary receptor targets is likely weaker than that of LSD.

Comparative Binding Profile of LSD

Given that this compound is a direct analog of LSD, its binding profile is expected to be qualitatively similar, targeting a range of serotonergic, dopaminergic, and adrenergic receptors. The binding affinities (Kᵢ values) of LSD are presented below as a proxy to infer the likely targets of this compound. A lower Kᵢ value indicates a higher binding affinity.[2][3]

Table 2: Comparative Receptor Binding Affinities (Kᵢ, nM) of LSD

| Receptor Family | Receptor Subtype | LSD Kᵢ (nM) |

|---|---|---|

| Serotonin | 5-HT₁A | 1.1 |

| 5-HT₂A | 2.9 | |

| 5-HT₂B | 4.9 | |

| 5-HT₂C | 23 | |

| 5-HT₆ | 2.3 | |

| Dopamine | D₁ | 26 - 47 |

| D₂ | 13 - 49 | |

| Adrenergic | α₁A | 19 |

| α₂A | 100 | |

| β₁ | >1000 |

| | β₂ | >1000 |

Data compiled from various sources, primarily the PDSP Kᵢ Database as cited by Wikipedia and other pharmacological studies.[2][3][4] Values can vary between different experimental conditions and tissues.

Interpretation for this compound: Based on the available data, this compound is expected to exhibit a promiscuous binding profile similar to LSD, with the highest affinity for serotonin receptors, particularly 5-HT₁A, 5-HT₂A, and 5-HT₆. Its affinity for dopamine D₂ receptors is likely significant, contributing to its overall pharmacological effects. The approximately 10-fold lower in-vivo potency suggests that its Kᵢ values across these receptors may be proportionally higher (indicating weaker binding) than those listed for LSD.

Presumed Signaling Pathways

The functional effects of this compound are triggered by its binding to and activation of G-protein coupled receptors (GPCRs). The downstream signaling cascades are complex and can vary depending on the receptor subtype and cellular context. The primary pathways are detailed below, based on the well-characterized actions of LSD.

Serotonin 5-HT₂A Receptor Signaling

The 5-HT₂A receptor is the principal target for the psychedelic effects of lysergamides. It canonically couples to Gαq/11 proteins, but hallucinogens like LSD also induce biased signaling through β-arrestin pathways.

-

Canonical Gq Pathway: Agonist binding to the 5-HT₂A receptor activates the Gαq subunit, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular effects.

-

Biased β-Arrestin Pathway: In addition to G-protein coupling, agonist-bound 5-HT₂A receptors can be phosphorylated by GPCR kinases (GRKs), leading to the recruitment of β-arrestin 2. This can initiate a separate wave of signaling, including the activation of the ERK1/2 pathway, and also leads to receptor desensitization and internalization. This "biased agonism" is thought to contribute to the unique qualitative effects of different psychedelics.

Dopamine D₂ Receptor Signaling

LSD is a known agonist at D₂ receptors, which are coupled to Gαi/o proteins. This interaction inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the dopaminergic system is thought to contribute to some of the cognitive and psychological effects of lysergamides.

Experimental Protocols and Workflows

To determine the binding affinity and functional potency of a compound like this compound, a series of standard in-vitro pharmacological assays are employed. The following sections detail the methodologies for two such key experiments.

Competitive Radioligand Binding Assay (To Determine Kᵢ)

This assay measures the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to compete off a radiolabeled ligand ("radioligand") of known affinity. The result is expressed as the inhibition constant (Kᵢ).[5]

Detailed Methodology:

-

Receptor Preparation:

-

Prepare cell membrane homogenates from cells recombinantly expressing the target receptor (e.g., human 5-HT₂A) or from tissue known to be rich in the receptor (e.g., rat frontal cortex).

-

Homogenize cells/tissue in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

Set up reactions in a 96-well plate. Each well will have a final volume of 250 µL.

-

Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the radioligand (e.g., [³H]ketanserin for 5-HT₂A) at a fixed concentration (typically at or below its Kₔ).

-

Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of an unlabeled competing drug (e.g., 10 µM mianserin), and 50 µL of the radioligand.

-

Competition Wells: Add 150 µL of membrane preparation, 50 µL of this compound at varying concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 50 µL of the radioligand.

-

Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) that has been pre-soaked in a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mat, add scintillation cocktail, and count the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Phosphoinositide (PI) Hydrolysis Functional Assay (To Determine EC₅₀)

This assay measures the ability of an agonist (e.g., this compound) to activate a Gq-coupled receptor (like 5-HT₂A) by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC activation. The result is expressed as the half-maximal effective concentration (EC₅₀), a measure of the compound's potency.

Detailed Methodology:

-

Cell Culture and Labeling:

-

Culture cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human 5-HT₂A) in 96-well plates.

-

Metabolically label the cells by incubating them overnight in media containing [³H]-myo-inositol. This incorporates the radiolabel into the membrane phospholipid PIP₂.

-

-

Assay Procedure:

-

Wash the cells to remove excess [³H]-myo-inositol.

-

Pre-incubate the cells in an assay buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the downstream metabolite IP₁ to accumulate, which makes quantification easier.

-

Add this compound at varying concentrations to the wells. Include control wells with no drug (basal) and wells with a known full agonist (positive control).

-

Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for receptor activation and IP accumulation.

-

-

Extraction and Separation:

-

Terminate the reaction by lysing the cells with a cold acid solution (e.g., perchloric acid).

-

Neutralize the lysates.

-

Separate the total accumulated [³H]-inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography columns.

-

Elute the bound [³H]-IPs from the column.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity of the eluted fraction using a scintillation counter.

-

Plot the radioactive counts (representing IP accumulation) against the log concentration of this compound.

-

Use non-linear regression (e.g., a three-parameter logistic equation) to fit the resulting dose-response curve and determine the EC₅₀ (concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (maximal effect).

-

Conclusion and Future Directions

This compound is a classic lysergamide analog whose pharmacology, while not as extensively characterized as LSD, can be inferred from foundational studies and its structural relationship to the parent compound. It is presumed to be a potent agonist at a range of serotonin and dopamine receptors, with its psychedelic effects primarily driven by the 5-HT₂A receptor. The key piece of direct evidence indicates it is roughly an order of magnitude less potent than LSD in vivo.

For drug development professionals and researchers, a full, modern characterization of this compound would be required to ascertain its therapeutic potential. This would involve conducting comprehensive radioligand binding assays across a wide panel of CNS receptors to determine its precise affinity and selectivity profile. Furthermore, functional assays designed to probe for biased agonism at the 5-HT₂A receptor could reveal unique signaling properties that might differentiate its effects from those of LSD, potentially offering a novel therapeutic profile. The protocols and pathways detailed in this guide provide a foundational framework for undertaking such an investigation.

References

- 1. LSD - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. LSD and DOB: interaction with 5-HT2A receptors to inhibit NMDA receptor-mediated transmission in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

Whitepaper: A Framework for In Silico Modeling of BU-Lad and its Analogs at the Serotonin 5-HT2A Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive framework for the in silico modeling of the interaction between 6-butyl-6-nor-lysergic acid diethylamide (BU-LAD) and its primary biological target, the serotonin 5-HT2A receptor. This compound is a psychedelic compound and an analog of lysergic acid diethylamide (LSD).[1][2][3][4] While specific computational studies on this compound are not prevalent in public literature, this document establishes a robust methodology based on established computational techniques applied to LSD and other structurally similar 5-HT2A receptor ligands.[5][6][7] The guide covers foundational principles of molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. It includes representative experimental protocols for data generation and provides standardized workflows and signaling pathway diagrams to facilitate research and development in this domain.

Introduction: this compound and the 5-HT2A Receptor

This compound (6-butyl-6-nor-lysergic acid diethylamide) is a semi-synthetic psychedelic of the lysergamide class, first described in the 1980s.[1] It is structurally analogous to LSD, though noted to be significantly less potent.[1][2] Like LSD and other serotonergic hallucinogens, this compound's psychoactive effects are primarily mediated through its interaction with serotonin receptors in the brain, with the 5-HT2A receptor subtype being the key target.[7][8]

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular signaling.[7][9] Understanding the precise molecular interactions between ligands like this compound and the 5-HT2A receptor is crucial for elucidating their pharmacological profiles and for the rational design of novel therapeutics. In silico modeling provides a powerful, resource-efficient approach to investigate these interactions at an atomic level, predicting binding affinities, identifying key residues, and simulating the dynamic behavior of the ligand-receptor complex.[10][11]

In Silico Modeling Methodologies

A multi-faceted computational approach is essential for a thorough investigation of the this compound-receptor interaction. This typically involves homology modeling, molecular docking, molecular dynamics simulations, and QSAR studies.

Receptor Structure Preparation

Prior to computational analysis, a high-quality 3D model of the human 5-HT2A receptor is required. While crystal structures of GPCRs are increasingly available, a common first step is to use a homology model based on a closely related receptor's crystal structure if a direct structure is unavailable.[7]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is used to estimate the strength of the interaction (binding affinity) and to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[9] These simulations can reveal conformational changes in the receptor upon ligand binding, assess the stability of the predicted binding pose from docking, and provide a more accurate estimation of binding free energy.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity.[12] For a series of this compound analogs, a 3D-QSAR model could be developed to predict the binding affinity of novel compounds based on their structural features, guiding further synthesis and testing.[6]

Quantitative Data for 5-HT2A Receptor Ligands

While specific in silico derived quantitative data for this compound is not publicly available, the following table presents representative binding affinity data for the parent compound, LSD, and other related ligands at the human 5-HT2A receptor. This data serves as a benchmark for what would be expected from experimental validation of computational models.

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| LSD | Human 5-HT2A | Radioligand Binding | 2.9 | [Psychoactive Drug Screening Program (PDSP)] |

| Ketanserin | Human 5-HT2A | Radioligand Binding | 1.3 | [Psychoactive Drug Screening Program (PDSP)] |

| Serotonin (5-HT) | Human 5-HT2A | Radioligand Binding | 8.7 | [Psychoactive Drug Screening Program (PDSP)] |

Note: This data is for illustrative purposes. Ki values can vary based on the specific assay conditions.

Experimental and Computational Protocols

Detailed and reproducible protocols are the cornerstone of scientific research. Below are representative methodologies for both the experimental validation and the computational modeling of ligand-receptor interactions.

Protocol: Radioligand Binding Assay

This protocol describes a standard method to determine the binding affinity (Ki) of a test compound like this compound for the 5-HT2A receptor.

-

Cell Culture and Membrane Preparation :

-

Culture HEK293 cells stably expressing the human 5-HT2A receptor.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

-

Determine protein concentration using a Bradford or BCA assay.

-

-

Competitive Binding Assay :

-

Prepare a series of dilutions of the test compound (this compound).

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin), and the diluted test compound.

-

To determine non-specific binding, add a high concentration of a non-labeled competitor (e.g., 10 µM ketanserin) to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Data Acquisition and Analysis :

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Molecular Docking Workflow

This protocol outlines a typical workflow for docking a ligand like this compound into the 5-HT2A receptor.

-

Protein Preparation :

-

Obtain the 3D structure of the 5-HT2A receptor (e.g., from the Protein Data Bank or a homology model).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation :

-

Generate a 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Assign partial charges and add hydrogens.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation :

-

Define the binding site (the "grid box") on the receptor, typically centered on the known orthosteric binding pocket.

-

Use a docking program (e.g., AutoDock Vina, Glide) to systematically sample different conformations and orientations of the ligand within the defined binding site.

-

The program will score each pose based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results :

-

Analyze the top-scoring poses. The lowest energy score typically represents the most probable binding mode.

-

Visualize the ligand-receptor complex to identify key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between this compound and specific amino acid residues of the 5-HT2A receptor.

-

Visualizations: Pathways and Workflows

Diagrams are essential for visualizing complex biological and computational processes.

Caption: 5-HT2A receptor signaling pathway via Gαq activation.

Caption: Integrated workflow for in silico modeling and experimental validation.

Conclusion and Future Directions

This whitepaper provides a foundational guide for applying in silico modeling techniques to study the interaction of this compound with the 5-HT2A receptor. By integrating molecular docking, MD simulations, and QSAR with experimental validation, researchers can build a predictive model of ligand-receptor interactions. This framework not only helps in understanding the pharmacology of existing compounds like this compound but also accelerates the discovery of novel molecules with desired therapeutic profiles. Future work should focus on generating specific experimental and computational data for this compound to validate and refine the models presented herein. The continued development of computational methods and the increasing availability of high-resolution GPCR structures will further enhance the accuracy and predictive power of these in silico approaches.[5][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. This compound [chemeurope.com]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. researchgate.net [researchgate.net]

- 6. Applications and Potential of In Silico Approaches for Psychedelic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overcoming Depression with 5-HT2A Receptor Ligands | MDPI [mdpi.com]

- 8. lysergamideworld.com [lysergamideworld.com]

- 9. Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties | PLOS Computational Biology [journals.plos.org]

- 10. In silico - Wikipedia [en.wikipedia.org]

- 11. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 12. Computational methods in determination of pharmacophore models of 5-HT(1A), 5-HT(2A) and 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of N-butyl-6-nor-LSD: A Technical Review

Executive Summary: A comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific toxicological data for N-butyl-6-nor-LSD (also known as BU-LAD). While research exists on its parent compound, lysergic acid diethylamide (LSD), and other N-alkylated analogues, dedicated in vitro or in vivo toxicity studies, including quantitative measures like LD50, cytotoxicity, or genotoxicity, for N-butyl-6-nor-LSD are not documented. This guide synthesizes the available information on related compounds to provide context and outlines the limited data available for N-butyl-6-nor-LSD itself, primarily from comparative behavioral studies.

Introduction

N-butyl-6-nor-LSD (this compound) is a psychedelic drug and an analogue of lysergic acid diethylamide (LSD) where the methyl group at the N6 position is replaced with a butyl group.[1] Its pharmacology is primarily understood in the context of structure-activity relationship (SAR) studies of lysergamides. These studies aim to understand how modifications to the LSD molecule affect its potency and psychoactive effects. Despite its synthesis and mention in SAR literature, a formal toxicological profile has not been established.

Quantitative Data

There is no quantitative toxicological data (e.g., LD50, IC50 for cytotoxicity) available in the scientific literature for N-butyl-6-nor-LSD. The primary quantitative data available relates to its behavioral potency in comparison to LSD.

| Compound | Assay | Species | Endpoint | Value | Potency Relative to LSD | Reference |

| N-butyl-6-nor-LSD | Drug Discrimination | Rat | ED50 (Substitution for LSD) | ~1855 nmol/kg (est.) | 10x less potent | [2] |

| d-LSD (control) | Drug Discrimination | Rat | ED50 | 185.5 nmol/kg | 1.0x | [2] |

| N-propyl-6-nor-LSD | Drug Discrimination | Rat | ED50 | Not specified | Equipotent | [2] |

| N-ethyl-6-nor-LSD | Drug Discrimination | Rat | ED50 | Not specified | 2-3x more potent | [2] |

Table 1: Comparative Behavioral Potency of N-alkylated nor-LSD Analogues.

Experimental Protocols

The most relevant experimental protocol involving N-butyl-6-nor-LSD is the drug discrimination assay, which assesses the subjective effects of a compound in animals.

Drug Discrimination Assay in Rats (Hoffman & Nichols, 1985)

-

Objective: To determine if N-alkylated nor-LSD derivatives could substitute for the discriminative stimulus effects of d-LSD.

-

Subjects: Male rats trained to discriminate between injections of d-LSD tartrate (185.5 nmol/kg, intraperitoneal) and saline in a two-lever operant conditioning chamber.

-

Apparatus: A standard two-lever operant conditioning chamber where pressing the correct lever after drug or saline administration is reinforced with a reward (e.g., food pellet).

-

Procedure:

-

Training Phase: Rats were trained to press one lever after receiving an injection of d-LSD and the other lever after receiving saline. Correct responses were rewarded.

-

Testing Phase: Once reliable discrimination was established, test sessions were conducted where various doses of N-butyl-6-nor-LSD (and other analogues) were administered.

-

Data Collection: The number of presses on the d-LSD-appropriate lever was recorded for each dose of the test compound. Full substitution is considered to have occurred when the animal predominantly presses the drug-associated lever.

-

Analysis: Dose-response curves were generated to calculate the ED50 value, which is the dose required to produce 50% of the maximal response (i.e., 50% of lever presses on the d-LSD lever).[2]

-

Toxicological Assessment and Safety

No specific safety, toxicity, or metabolism studies for N-butyl-6-nor-LSD are available. General toxicological information must be extrapolated from its parent compound, LSD, and related lysergamides.

-

LSD Toxicity: LSD is considered physiologically well-tolerated and non-toxic at standard dosages (50-200µg).[3] Fatal overdoses are exceptionally rare and associated with ingestion of massive quantities, often thousands of times the typical recreational dose.[3][4] The primary risks associated with LSD are psychological, such as anxiety, paranoia, and delusions.[4]

-

Metabolism: The metabolism of N-butyl-6-nor-LSD has not been studied. However, studies on other LSD derivatives show that metabolic pathways typically involve N-dealkylation and hydroxylation.[5] It is plausible that N-butyl-6-nor-LSD would undergo similar metabolic transformations.

Mechanism of Action and Signaling

The psychedelic effects of LSD and its analogues are primarily mediated by their agonist activity at the serotonin 5-HT2A receptor.[4][6] This interaction triggers a cascade of intracellular signaling. While the specific signaling profile for N-butyl-6-nor-LSD has not been characterized, it is expected to follow the general pathway for serotonergic psychedelics.

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+). These events lead to the modulation of downstream cellular activity, including the activation of glutamate receptors and the mTOR signaling pathway, which are implicated in neuroplasticity.[6][7]

Conclusion

The toxicological profile of N-butyl-6-nor-LSD remains largely uncharacterized. The available data is limited to a single 1985 study indicating it is approximately ten times less potent than LSD in producing LSD-like subjective effects in rats.[2] No studies on its safety, lethality, cytotoxicity, genotoxicity, or metabolism have been published. Researchers and drug development professionals should exercise extreme caution, treating the compound as having an unknown and potentially hazardous toxicological profile until empirical data becomes available. Any handling should adhere to strict safety protocols for potent, psychoactive research chemicals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Is LSD toxic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LSD - Wikipedia [en.wikipedia.org]

- 5. In vitro metabolic fate of nine LSD-based new psychoactive substances and their analytical detectability in different urinary screening procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Classic Psychedelic Drugs: Update on Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

BU-LAD: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BU-LAD (6-butyl-6-nor-lysergic acid diethylamide) is a psychedelic lysergamide and an analog of lysergic acid diethylamide (LSD)[1]. As with many complex organic molecules, understanding its stability and degradation pathways is critical for research, development, and analytical purposes. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and elucidates its probable degradation pathways based on the known chemistry of related lysergamides. This document summarizes quantitative data from analogous compounds, outlines detailed experimental protocols for stability assessment, and includes visualizations of key chemical processes and workflows.

Introduction to this compound

This compound is a derivative of nor-LSD, where a butyl group is substituted at the N6 position of the ergoline ring system[2]. Like LSD, it is a serotonergic psychedelic, and its pharmacological effects are believed to be mediated primarily through agonism at the 5-HT2A receptor[3][4]. The stability of such potent compounds is of paramount importance, as degradation can lead to a loss of potency and the formation of impurities with potentially different toxicological or pharmacological profiles. The lysergamide structure is known to be sensitive to environmental factors such as light, heat, and pH[5][6].

Predicted Stability Profile of this compound

Direct stability studies on this compound are not extensively reported in peer-reviewed literature. However, a robust stability profile can be inferred from comprehensive studies on its close analog, LSD. The primary factors influencing the stability of lysergamides are exposure to light, elevated temperatures, and non-neutral pH conditions.

Influence of Temperature

Studies on LSD have shown that it is relatively stable at lower temperatures. For instance, no significant loss of LSD in urine was observed at 25°C for up to 4 weeks when stored in the dark[3][6]. However, at higher temperatures, degradation becomes significant, with a 30% loss at 37°C and up to a 40% loss at 45°C over the same period[3][6]. It is highly probable that this compound exhibits similar thermal lability.

Influence of Light (Photostability)

LSD is notoriously sensitive to light. Exposure of LSD in transparent containers to light, particularly UV light, can cause significant decomposition[5]. The rate of degradation is dependent on the light's wavelength and intensity, as well as the duration of exposure. Storing solutions in amber glass or other non-transparent containers effectively prevents this photodegradation[3][6]. Given the shared chromophoric ergoline core, this compound is expected to be similarly photosensitive.

Influence of pH

The pH of the medium plays a crucial role in the stability of lysergamides. In alkaline conditions (pH > 7) and with prolonged exposure to heat, LSD is known to epimerize to iso-LSD, an inactive isomer. This conversion can reach 10-15% of the parent compound[5][6]. Under acidic conditions, the conversion to iso-LSD is less pronounced, typically less than 5%[5][6]. Hydrolytic degradation of the diethylamide group is also a potential pathway, although it is generally less favored than epimerization under typical storage conditions. The N6-butyl group in this compound is not expected to significantly alter these fundamental pH-dependent degradation pathways of the core lysergamide structure.

Influence of Solvents in Analytical Settings

During analytical procedures, the choice of solvent can impact the stability of lysergamides. For instance, in the gas chromatography-mass spectrometry (GC-MS) analysis of some N1-acylated lysergamides like ALD-52 and 1P-LSD, the use of alcoholic solvents such as methanol and ethanol can cause hydrolysis to LSD at the high temperatures of the GC injector port[7][8][9]. While this compound is not an N1-acylated lysergamide, this highlights the potential for solvent- and temperature-induced degradation during analysis.

Proposed Degradation Pathways of this compound

Based on the degradation chemistry of LSD and other lysergamides, the following degradation pathways for this compound are proposed:

-

Epimerization: The most likely primary degradation pathway under neutral to alkaline conditions is the epimerization at the C-8 position, converting this compound to its diastereomer, iso-BU-LAD. This process involves the reversible removal and addition of a proton at the chiral center adjacent to the carbonyl group.

-

Hydrolysis: Under strongly acidic or basic conditions, the diethylamide moiety of this compound could be susceptible to hydrolysis, yielding 6-butyl-6-nor-lysergic acid.

-

Oxidation: The indole ring system of the ergoline core is susceptible to oxidation, which can be accelerated by light and the presence of oxidizing agents. This can lead to the formation of various oxidized products, analogous to the 2-oxo-3-hydroxy-LSD derivative of LSD.

-

N-dealkylation: While less commonly reported as a primary non-metabolic degradation pathway, the removal of the N6-butyl group to form nor-LSD is a theoretical possibility under certain harsh conditions.

Below is a diagram illustrating the proposed primary degradation pathways for this compound.

Caption: Proposed primary degradation pathways of this compound.

Quantitative Stability Data (from Analogous Compounds)

While specific quantitative stability data for this compound is unavailable, the following tables summarize the stability of LSD under various conditions, which can serve as a reasonable proxy.

Table 1: Thermal Stability of LSD in Urine (Stored in the Dark)

| Temperature (°C) | Duration | Concentration Loss (%) | Reference |

| 25 | 4 weeks | No significant loss | [3][6] |

| 37 | 4 weeks | 30 | [3][6] |

| 45 | 4 weeks | 40 | [3][6] |

Table 2: pH-Dependent Epimerization of LSD to iso-LSD with Heat

| Condition | Duration | Conversion to iso-LSD (%) | Reference |

| Alkaline pH, Heat | Prolonged | 10 - 15 | [5][6] |

| Acidic pH, Heat | Prolonged | < 5 | [5][6] |

Experimental Protocols for Stability Testing

A robust stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or coupled with mass spectrometry (LC-MS/MS), is the gold standard for this purpose.

Stability-Indicating HPLC Method Development

-

Column Selection: A C18 reverse-phase column is typically suitable for separating lysergamides from their degradation products.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is generally effective. The pH of the aqueous phase should be optimized to achieve the best separation.

-

Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., around 310-320 nm) can be used. For higher sensitivity and specificity, fluorescence detection or mass spectrometry is preferred.

-

Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

To identify potential degradation products and demonstrate the specificity of the analytical method, forced degradation studies should be performed.

-

Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 80-100°C).

-

Photodegradation: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber) according to ICH Q1B guidelines.

Samples from each stress condition should be analyzed by the validated HPLC or LC-MS/MS method to identify and quantify the degradation products.

The following diagram illustrates a typical workflow for a forced degradation study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Nor-LSD - Wikipedia [en.wikipedia.org]

- 3. Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2’S,4’S)-lysergic acid 2,4-dimethylazetidide (LSZ) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stability study of LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability studies of ALD-52 and its homologue 1P-LSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Stability studies of ALD‐52 and its homologue 1P‐LSD | Semantic Scholar [semanticscholar.org]

Navigating the Solubility Landscape of BU-LAD: A Technical Guide for Researchers

An In-depth Examination of Lysergamide Solubility for Laboratory Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to experimental design, from in vitro assays to analytical method development. This technical guide addresses the solubility of BU-LAD (6-butyl-6-nor-lysergic acid diethylamide), a psychedelic and analogue of lysergic acid diethylamide (LSD). Due to a scarcity of specific quantitative data for this compound in publicly available literature, this document provides a framework for approaching its solubility based on information available for closely related lysergamides and general principles of solubility determination.

Understanding this compound and its Analogs

Solubility Profile of Related Lysergamides

Qualitative Solubility of LSD

LSD, a structurally similar compound, is reported to be very soluble in most organic solvents but insoluble in water.[1] One source indicates LSD's solubility in methanol and ethanol without providing specific quantitative values.[2] This suggests that this compound, with its added butyl group, is also likely to exhibit good solubility in common organic solvents and poor solubility in aqueous solutions.

Quantitative Solubility Data for AL-LAD

A single data point for another analogue, AL-LAD (6-allyl-6-nor-lysergic acid diethylamide), is available from a commercial supplier. This compound is offered as a solution in acetonitrile at a concentration of 100 µg/ml.[3][4] This provides a concrete, albeit limited, example of lysergamide solubility in a common laboratory solvent.

Summary of Available Solubility Data for LSD and AL-LAD

| Compound | Solvent | Solubility | Data Type |

| LSD | Water | Insoluble | Qualitative |

| LSD | Most Organic Solvents | Very Soluble | Qualitative |

| LSD | Methanol | Soluble | Qualitative |

| LSD | Ethanol | Soluble | Qualitative |

| AL-LAD | Acetonitrile | 100 µg/ml | Quantitative |

Disclaimer: The data presented in this table is for LSD and AL-LAD, not this compound. This information is provided as a reference for closely related compounds and may not be representative of this compound's actual solubility.

Experimental Protocol for Determining Solubility

For researchers needing precise solubility data for this compound, direct experimental determination is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6]

General Shake-Flask Solubility Determination Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound. A shaker or rotator is commonly used for this purpose.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved through centrifugation followed by careful collection of the supernatant, or by filtration using a syringe filter compatible with the solvent.

-

Concentration Analysis: Accurately determine the concentration of this compound in the clear, saturated supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and sensitive method for this analysis. A calibration curve prepared with known concentrations of this compound will be required for accurate quantification.

-

Data Reporting: Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (M), at the specified temperature.

Below is a Graphviz diagram illustrating the general workflow for this experimental protocol.

References

The Historical Context and Pharmacological Profile of BU-LAD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the historical context, chemical synthesis, and pharmacological properties of BU-LAD (N-Butyl-nor-lysergic acid diethylamide), a lesser-known lysergamide analog of lysergic acid diethylamide (LSD). First described in the scientific literature in the mid-1980s, this compound emerged from a period of systematic exploration of the structure-activity relationships of psychedelic compounds. This document aims to consolidate the available scientific information on this compound, presenting it in a manner that is accessible and useful for researchers in pharmacology, medicinal chemistry, and drug development. While Alexander Shulgin is renowned for his extensive work on psychoactive compounds documented in "PiHKAL" and "TiHKAL," the initial synthesis and pharmacological characterization of this compound were reported by David E. Nichols and his colleagues.[1] Shulgin later included a commentary on this compound in his book TiHKAL ("Tryptamines I Have Known and Loved").

Historical Context

The 1980s marked a period of continued, albeit more restricted, scientific inquiry into the mechanisms of action of psychedelic agents. Following the widespread social and political upheaval of the 1960s and the subsequent scheduling of substances like LSD, research shifted towards understanding the neurochemical underpinnings of these compounds' effects. A key area of investigation was the structure-activity relationship (SAR) of lysergamides, aiming to elucidate which parts of the LSD molecule were responsible for its potent psychoactivity.

It was within this scientific landscape that David E. Nichols' laboratory at Purdue University undertook a systematic study of N(6)-alkyl analogs of nor-LSD.[1] This research aimed to understand the impact of modifying the substituent at the 6-position of the ergoline ring system on the compound's pharmacological activity. This systematic approach led to the synthesis and evaluation of a series of compounds, including the ethyl (ETH-LAD), propyl (PRO-LAD), and butyl (this compound) analogs.[1] The findings from these studies provided valuable insights into the steric and electronic requirements of the serotonin receptors with which these ligands interact.

Quantitative Pharmacological Data

Quantitative data on the in vivo potency of this compound comes from drug discrimination studies in rats, a standard preclinical method for assessing the subjective effects of psychoactive drugs. In these studies, animals are trained to recognize the effects of a known drug (in this case, LSD) and differentiate it from a saline injection. The potency of a novel compound is then determined by its ability to substitute for the training drug.

| Compound | ED50 (nmol/kg) in LSD-Trained Rats[1][2] |

| LSD | 93.0 |

| This compound | ~930 |

| ETH-LAD | 30.0 |

| PRO-LAD | 80.0 |

| AL-LAD | 40.0 |

ED50 (Effective Dose 50) is the dose of a drug that produces 50% of its maximal effect. In this context, it refers to the dose required for the compound to be recognized as LSD by the trained rats in 50% of the trials.[1][2]

As the table indicates, this compound is approximately one order of magnitude less potent than LSD in this assay.[1]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound and other N(6)-alkyl-nor-LSD derivatives was described by Hoffman and Nichols in 1985.[1][2] The general procedure involves the N-alkylation of nor-LSD. A detailed, step-by-step protocol based on their publication is outlined below.

Starting Material: d-Lysergic acid diethylamide (LSD)

Step 1: Demethylation of LSD to Nor-LSD

-

Reaction: LSD is demethylated at the N(6) position to yield nor-LSD. This can be achieved through various methods, such as the von Braun reaction using cyanogen bromide (BrCN).

-

Procedure:

-

Dissolve LSD in a suitable anhydrous solvent (e.g., chloroform).

-

Add cyanogen bromide to the solution.

-

Reflux the mixture for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Remove the solvent under reduced pressure.

-

The resulting N(6)-cyano-nor-LSD is then hydrolyzed to nor-LSD, typically using a reducing agent like zinc dust in acetic acid.[2]

-

Purify the resulting nor-LSD by column chromatography.

-

Step 2: N-Alkylation of Nor-LSD to this compound

-